(R)-4-(1-Aminobutyl)phenol hydrochloride

Description

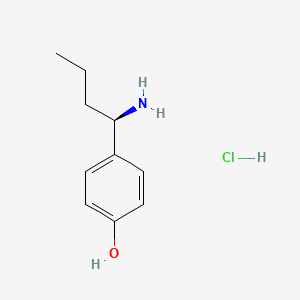

(R)-4-(1-Aminobutyl)phenol hydrochloride (CAS: 1217445-51-6) is a chiral organic compound characterized by a phenol ring substituted with an aminobutyl group at the para-position. This compound is structurally classified as a β-amino alcohol derivative, with the aminobutyl chain influencing its solubility, lipophilicity, and receptor-binding properties .

Properties

CAS No. |

1217445-51-6 |

|---|---|

Molecular Formula |

C10H16ClNO |

Molecular Weight |

201.69 g/mol |

IUPAC Name |

4-[(1R)-1-aminobutyl]phenol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-3-10(11)8-4-6-9(12)7-5-8;/h4-7,10,12H,2-3,11H2,1H3;1H/t10-;/m1./s1 |

InChI Key |

JKUKIQUZERUIDJ-HNCPQSOCSA-N |

SMILES |

CCCC(C1=CC=C(C=C1)O)N.Cl |

Isomeric SMILES |

CCC[C@H](C1=CC=C(C=C1)O)N.Cl |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)O)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Compounds with analogous phenol-based structures but differing substituent positions or functional groups include:

Key Observations :

- Substituent Position: The para-substitution in (R)-4-(1-Aminobutyl)phenol enhances steric accessibility compared to meta-substituted analogs like (R)-4-Amino-3-phenylbutyric acid hydrochloride, which may reduce interaction with planar binding sites .

- Stereochemistry: All listed compounds are chiral, but only (R)-4-(1-Aminobutyl)phenol and its hydroxyethyl analog explicitly specify the (R)-configuration, which is critical for enantioselective biological activity .

Physicochemical Properties

| Property | (R)-4-(1-Aminobutyl)phenol HCl | 4-(Methylamino)phenol sulfate | (R)-4-Amino-3-phenylbutyric acid HCl | (R)-4-(1-Amino-2-hydroxyethyl)phenol HCl |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 201.70 | 228.22 | 215.68 | 189.64 |

| Solubility | Moderate in polar solvents | Highly soluble in water | Low in water, soluble in DMSO | High in water due to hydroxyl group |

| Lipophilicity (LogP) | ~2.1 (estimated) | ~0.5 | ~1.8 | ~0.9 |

| Stability | Stable at room temperature | Oxidizes in air | Hygroscopic | Sensitive to humidity |

| Hazard Profile | Irritant (skin/eyes) | Toxic gas release with acids | Irritant (H315, H319) | H302 (oral toxicity), H315, H319 |

Notes:

- The sulfate group in 4-(Methylamino)phenol sulfate increases water solubility but introduces reactivity with acids, releasing toxic gases (e.g., sulfur oxides) .

- The phenyl group in (R)-4-Amino-3-phenylbutyric acid hydrochloride contributes to higher lipophilicity, favoring membrane permeability but limiting aqueous solubility .

Pharmacological Implications (Inferred from Structure)

- This compound: The aminobutyl chain may enhance binding to hydrophobic pockets in enzymes or receptors, such as monoamine oxidases or adrenergic receptors.

- 4-(Methylamino)phenol sulfate: The methylamino group and sulfate ester may act as prodrug moieties, with in vivo hydrolysis releasing active metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.